2-{(Z)-1-[5-(2,4,5-trichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Overview
Description
“2-{(Z)-1-[5-(2,4,5-trichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione” is a complex organic compound that features a unique combination of benzothieno, thiazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,4,5-trichlorophenyl derivatives, furyl compounds, and various thiazolo and pyrimidine precursors. The key steps may involve:
Formation of the Furyl Derivative: This step might involve the reaction of 2,4,5-trichlorophenyl compounds with furyl aldehydes under acidic or basic conditions.
Cyclization Reactions: The intermediate products are then subjected to cyclization reactions to form the benzothieno and thiazolo rings. These reactions often require specific catalysts and controlled temperatures.
Final Assembly: The final step involves the condensation of the intermediate with pyrimidine derivatives to form the target compound. This step may require high temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furyl and benzothieno rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: Halogen atoms in the trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furyl oxides, while substitution could introduce new functional groups into the trichlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its complex structure could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be studied for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating their activity and triggering specific cellular responses.
Pathway Modulation: The compound might influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Z)-1-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
- 2-{(Z)-1-[5-(2,4,5-trifluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(4Z)-4-[[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-triene-3,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl3N2O3S2/c24-13-9-15(26)14(25)8-12(13)16-6-5-10(31-16)7-18-21(30)28-22-19(20(29)27-23(28)33-18)11-3-1-2-4-17(11)32-22/h5-9H,1-4H2/b18-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTBFCKBDBOYMT-WSVATBPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=O)C(=CC5=CC=C(O5)C6=CC(=C(C=C6Cl)Cl)Cl)SC4=NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=O)/C(=C/C5=CC=C(O5)C6=CC(=C(C=C6Cl)Cl)Cl)/SC4=NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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